(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-chlorobenzylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the triazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of various microorganisms, making it a valuable compound for developing new antibiotics and antifungal drugs .
Medicine
In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of new herbicides and pesticides that are more effective and environmentally friendly .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves the inhibition of specific enzymes and receptors in biological systems. The triazole ring interacts with the active sites of enzymes, blocking their activity and leading to the inhibition of cellular processes. This compound has been shown to target enzymes involved in DNA replication and protein synthesis, making it effective against rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methanamine: A simpler compound with similar antimicrobial properties.
(4-Chlorophenyl)(4-methylphenyl)methanamine: Another triazole derivative with potential anticancer activity.
Uniqueness
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its dual 4-chlorophenyl groups and triazole ring, which confer enhanced biological activity and specificity.
Properties
Molecular Formula |
C15H12Cl2N4 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
OYMTUGCDOCVIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.